Alosetron M5-d3
Description
Alosetron M5-d3 is a deuterated analog of Alosetron, a selective 5-HT3 receptor antagonist. Alosetron itself is clinically used to treat severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who fail conventional therapies . The "M5" designation suggests it may be a metabolite or a structurally modified derivative, while the "d3" indicates the incorporation of three deuterium atoms, likely at specific methyl or imidazole positions. Deuterated compounds like this compound are often employed in pharmacokinetic studies as internal standards for mass spectrometry or to investigate metabolic stability due to the isotope effect .
Properties
Molecular Formula |
C₁₇H₁₅D₃N₄O₂ |
|---|---|
Molecular Weight |
313.37 |
Synonyms |
2,3,4,5-Tetrahydro-2-[[5-(hydroxymethyl)-1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cilansetron
Cilansetron, another 5-HT3 antagonist, shares structural similarities with Alosetron and Ondansetron. Key comparisons include:
- Selectivity : Both Alosetron and Cilansetron exhibit negligible affinity for M1 muscarinic and 5-HT4 receptors, minimizing off-target effects .
- Clinical Use : While Alosetron is approved for IBS-D in women, Cilansetron’s development was halted due to similar safety concerns, underscoring the class-wide risk of ischemic complications .
Ondansetron
- Therapeutic Scope : Ondansetron is primarily used as an antiemetic in chemotherapy and postoperative settings, whereas Alosetron is specialized for IBS-D .
- Receptor Affinity : Alosetron’s pyrido[4,3-b]indole structure confers higher selectivity for gastrointestinal 5-HT3 receptors compared to Ondansetron’s carbazole moiety, which may explain differential clinical applications .
Functional Comparisons with Deuterated Analogs
Deuteration often enhances metabolic stability by slowing cytochrome P450-mediated oxidation. For example, deuterated drugs like Deutetrabenazine exhibit prolonged half-lives compared to their non-deuterated counterparts . While specific data on Alosetron M5-d3 are scarce, its deuterated structure likely serves research purposes:
- Analytical Applications : As an internal standard in LC-MS/MS methods, ensuring accurate quantification of Alosetron in biological matrices .
- Metabolic Studies : Deuterium labeling could help trace metabolite pathways, particularly for the M5 derivative, which may represent a key oxidative product .
Table 1: Comparative Pharmacological Profiles
Q & A
Basic Research Questions
Q. How is Alosetron M5-d3 structurally characterized, and what methods ensure its purity for experimental use?
- Methodological Answer : Structural identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>98%). Deuterium incorporation is verified using isotopic abundance analysis via mass spectrometry. For synthesis intermediates, thin-layer chromatography (TLC) monitors reaction progress .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated analogs (e.g., this compound) serve as internal standards to correct for matrix effects and ionization variability. Method validation follows FDA guidelines, including calibration curves (1–1000 ng/mL), precision (CV <15%), and recovery studies (≥80%) .
Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?
- Methodological Answer : Key steps include:
- Varying reaction temperature and solvent polarity to stabilize intermediates.
- Using deuterated reagents (e.g., D₂O or deuterated methanol) to ensure isotopic labeling efficiency.
- Purification via preparative HPLC with C18 columns and gradient elution. Yield optimization requires iterative DOE (Design of Experiments) approaches .
Advanced Research Questions
Q. What strategies mitigate isotopic interference when using this compound as an internal standard in complex biological samples?
- Methodological Answer : Isotopic interference arises from natural abundance isotopes or cross-talk in MS detectors. Solutions include:
- Employing high-resolution mass spectrometers (e.g., Q-TOF) to distinguish between analyte and standard ions.
- Adjusting chromatographic separation to resolve co-eluting isotopic peaks.
- Validating selectivity via matrix-matched blank samples .
Q. How should researchers design experiments to address discrepancies in pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies may stem from variations in sample preparation, species-specific metabolism, or LC-MS parameters. A systematic approach involves:
- Meta-analysis of published protocols to identify critical variables (e.g., extraction solvents, column types).
- Cross-validation using harmonized methods across labs.
- Statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .
Q. What computational and experimental frameworks resolve conflicting data on this compound’s metabolic stability in hepatic models?
- Methodological Answer : Combine in vitro microsomal assays with in silico predictions (e.g., CYP450 isoform docking simulations). Experimental controls must include:
- Time-course studies to track metabolite formation (e.g., hydroxylated derivatives).
- Isotope tracing to confirm deuterium retention in metabolites.
- Cross-referencing with databases like PubChem to validate metabolite identities .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s off-target effects?
- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link altered metabolites/proteins to biological processes. Experimental steps include:
- Dose-response studies in cell lines to identify threshold effects.
- Network pharmacology tools (e.g., STRING) to map protein interactions.
- Validation via CRISPR knockouts of candidate targets .
Q. What reproducibility challenges arise in synthesizing this compound, and how are they addressed in collaborative research?
- Methodological Answer : Reproducibility issues include batch-to-batch variability in deuterium labeling and impurity profiles. Solutions involve:
- Detailed SOPs with reaction monitoring (e.g., real-time NMR).
- Inter-lab comparisons using shared reference materials.
- Open-access repositories for raw spectral data and chromatograms .
Methodological Resources
- Data Analysis : Use tools like Skyline for LC-MS data processing and R/Python for statistical modeling .
- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Cross-check synthesis protocols against Reaxys or SciFinder .
- Ethical Reporting : Adhere to CHEMRICH guidelines for spectral data archiving and MIAME standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
